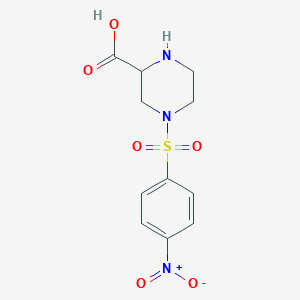
4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid is a specialty compound used primarily in proteomics research. It has the molecular formula C11H13N3O6S and a molecular weight of 315.3 . This compound is known for its unique structure, which includes a piperazine ring substituted with a nitrophenyl group and a sulfonyl group, making it a valuable tool in various scientific applications.
Métodos De Preparación
The synthesis of 4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Deprotection and selective intramolecular cyclization: The protected piperazines are then deprotected using PhSH, followed by selective intramolecular cyclization to form the final product.
Análisis De Reacciones Químicas
4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation and reduction: The nitrophenyl group can undergo redox reactions, altering the compound’s electronic properties.
Substitution reactions: The sulfonyl and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions: Typical reagents include sulfonium salts, DBU, and PhSH, with reactions often conducted under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the piperazine ring or the substituent groups.
Aplicaciones Científicas De Investigación
4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in proteomics research to study protein interactions and modifications.
Mecanismo De Acción
The mechanism by which 4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid exerts its effects involves interactions with molecular targets such as proteins and enzymes. The nitrophenyl and sulfonyl groups can form specific interactions with amino acid residues, influencing protein structure and function. The piperazine ring provides a scaffold for these interactions, facilitating the study of complex biochemical pathways .
Comparación Con Compuestos Similares
4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid can be compared with other piperazine derivatives, such as:
Trimetazidine: Used in the treatment of angina, it has a different substitution pattern on the piperazine ring.
Ranolazine: Another anti-anginal drug with a distinct chemical structure.
Befuraline: An antidepressant with a piperazine core but different substituents.
Propiedades
Fórmula molecular |
C11H13N3O6S |
|---|---|
Peso molecular |
315.30 g/mol |
Nombre IUPAC |
4-(4-nitrophenyl)sulfonylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C11H13N3O6S/c15-11(16)10-7-13(6-5-12-10)21(19,20)9-3-1-8(2-4-9)14(17)18/h1-4,10,12H,5-7H2,(H,15,16) |
Clave InChI |
GLNRBIKEUMLHLH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(N1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


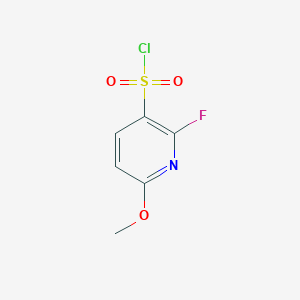

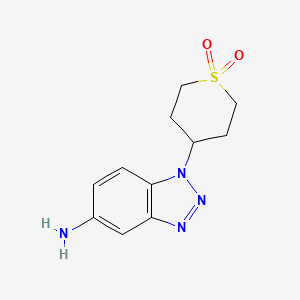
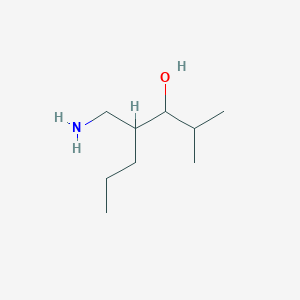

![2-Amino-8-chloro[1,2,4]triazolo[1,5-a]pyridine-6-methanol](/img/structure/B13560092.png)
![Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride](/img/structure/B13560098.png)
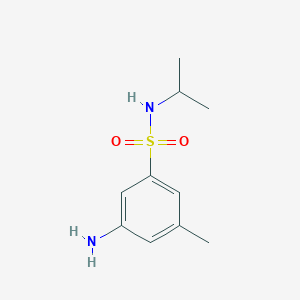
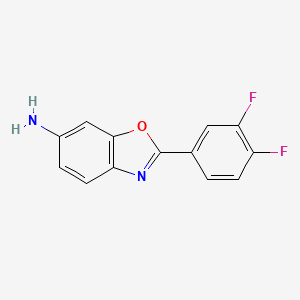
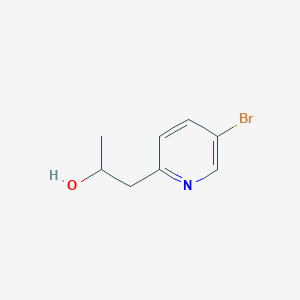
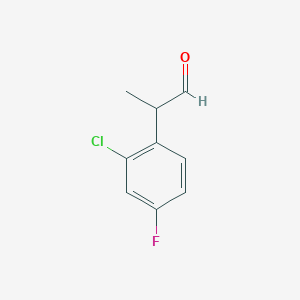
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13560124.png)
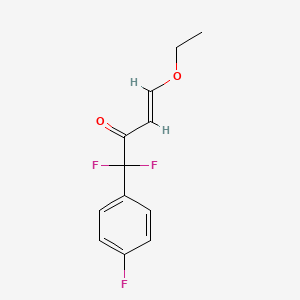
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13560148.png)
